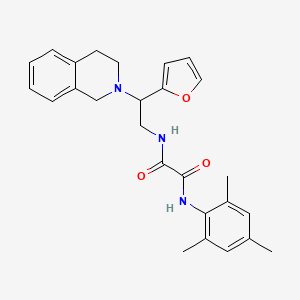
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide, commonly known as DIOX, is a chemical compound that has been widely studied in scientific research. DIOX is a potent and selective inhibitor of protein-protein interactions, making it a valuable tool for investigating various biological processes.
Mechanism of Action
DIOX acts as a competitive inhibitor of protein-protein interactions, binding to the surface of the protein and preventing it from interacting with its target protein. This mechanism of action allows DIOX to selectively inhibit specific protein-protein interactions, making it a valuable tool for investigating the function of these interactions in biological processes.
Biochemical and Physiological Effects:
DIOX has been shown to have a range of biochemical and physiological effects, depending on the specific protein-protein interaction that it inhibits. For example, inhibition of the MDM2-p53 interaction by DIOX has been shown to induce cell cycle arrest and apoptosis in cancer cells. Inhibition of the BCL-2-BAX interaction by DIOX has been shown to sensitize cancer cells to chemotherapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DIOX in lab experiments is its selectivity for specific protein-protein interactions. This allows researchers to investigate the function of these interactions in biological processes with a high degree of specificity. However, DIOX can also have off-target effects, and its potency can vary depending on the specific protein-protein interaction being targeted.
Future Directions
There are several potential future directions for research on DIOX. One area of interest is the development of more potent and selective inhibitors of protein-protein interactions, which could be used to investigate the function of these interactions in greater detail. Another area of interest is the use of DIOX in combination with other drugs or therapies, such as chemotherapy, to enhance their effectiveness in treating cancer and other diseases.
Synthesis Methods
The synthesis of DIOX involves several steps, including the reaction of mesitylene with oxalyl chloride to form mesitylene oxalyl chloride, which is then reacted with 2-(furan-2-yl)ethan-1-amine to form the intermediate product. This intermediate is then reacted with 3,4-dihydroisoquinoline to produce the final product, DIOX.
Scientific Research Applications
DIOX has been extensively used in scientific research as a tool for investigating protein-protein interactions. It has been shown to inhibit the interaction between several proteins, including the interaction between MDM2 and p53, which is a key regulator of the cell cycle. DIOX has also been used to study the interaction between other proteins, such as the interaction between BCL-2 and BAX, which is involved in the regulation of apoptosis.
properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-17-13-18(2)24(19(3)14-17)28-26(31)25(30)27-15-22(23-9-6-12-32-23)29-11-10-20-7-4-5-8-21(20)16-29/h4-9,12-14,22H,10-11,15-16H2,1-3H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLGBBLCUNBUKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-N2-mesityloxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


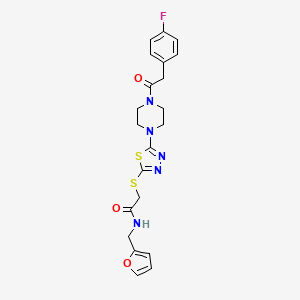
![N-(3-cyanophenyl)-2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2447339.png)
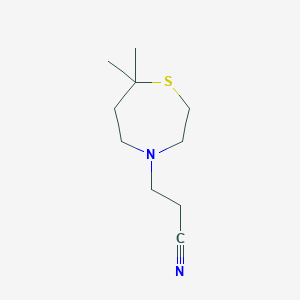
![(E)-4-(((3-(1H-imidazol-1-yl)propyl)amino)methylene)-1-(benzo[d]thiazol-2-yl)-3-(((4-chlorophenyl)thio)methyl)-1H-pyrazol-5(4H)-one](/img/structure/B2447347.png)
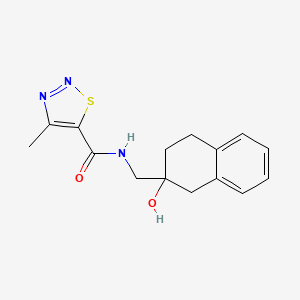
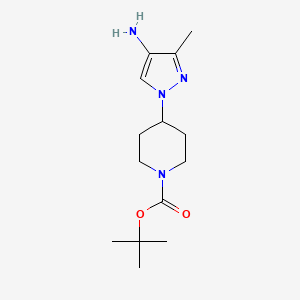
![3-Chloro-4-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B2447352.png)
![N-(4-fluorobenzyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2447353.png)
![(3-Chlorophenyl)-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2447354.png)
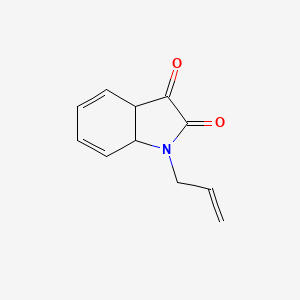

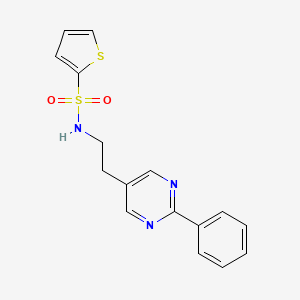
![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2447358.png)